molecular formula C10H13N5NaO7P B1139534 2'-Deoxyguanosine 3'-monophosphate sodium salt CAS No. 102814-03-9

2'-Deoxyguanosine 3'-monophosphate sodium salt

Cat. No.: B1139534
CAS No.: 102814-03-9
M. Wt: 369.20 g/mol
InChI Key: GOHVYLMSZBPZCQ-FPKZOZHISA-M
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Description

2’-Deoxyguanosine 3’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in various biochemical and molecular biology applications. It is a derivative of guanosine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and the phosphate group is attached to the 3’ position. This compound is often used in studies related to DNA synthesis, repair, and nucleotide metabolism .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxyguanosine 3’-monophosphate sodium salt (also known as 3’-dGMP) is the guanylate kinase enzyme . This enzyme plays a crucial role in the nucleotide salvage pathway, which is responsible for recycling nucleotides to synthesize DNA and RNA .

Mode of Action

3’-dGMP acts as a substrate for guanylate kinase . The enzyme catalyzes the phosphorylation of 3’-dGMP to form deoxyguanosine diphosphate (dGDP), which is then further phosphorylated to form deoxyguanosine triphosphate (dGTP), a nucleotide precursor used in DNA synthesis .

Biochemical Pathways

The action of 3’-dGMP primarily affects the nucleotide salvage pathway . This pathway is essential for the recycling of nucleotides, which are the building blocks of DNA and RNA. The formation of dGTP from 3’-dGMP, catalyzed by guanylate kinase, is a key step in this pathway .

Result of Action

The result of 3’-dGMP’s action is the production of dGTP , a critical component for DNA synthesis . This contributes to the replication and repair of DNA, thereby supporting cell growth and survival .

Action Environment

The action of 3’-dGMP is influenced by various environmental factors. For instance, the activity of guanylate kinase, and thus the efficacy of 3’-dGMP, can be affected by the intracellular concentrations of its substrates and products, as well as by the pH and temperature of its environment. Furthermore, the stability of 3’-dGMP may be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyguanosine 3’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxyguanosine. This can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 2’-Deoxyguanosine 3’-monophosphate sodium salt involves large-scale chemical synthesis using automated synthesizers. These methods are optimized for efficiency and cost-effectiveness, often employing solid-phase synthesis techniques. The final product is purified through chromatography and crystallization processes to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyguanosine 3’-monophosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Deoxyguanosine 3’-monophosphate sodium salt is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyguanosine 5’-monophosphate sodium salt
  • 2’-Deoxyadenosine 3’-monophosphate sodium salt
  • 2’-Deoxycytidine 3’-monophosphate sodium salt

Uniqueness

2’-Deoxyguanosine 3’-monophosphate sodium salt is unique due to its specific structural features, such as the 3’-phosphate group and the absence of a hydroxyl group at the 2’ position. These characteristics influence its biochemical properties and interactions with enzymes, making it a valuable tool in nucleotide research .

Properties

CAS No.

102814-03-9

Molecular Formula

C10H13N5NaO7P

Molecular Weight

369.20 g/mol

IUPAC Name

sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1

InChI Key

GOHVYLMSZBPZCQ-FPKZOZHISA-M

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+]

SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)[O-].[Na+]

Origin of Product

United States

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